molecular formula C11H11NO B13025988 N-(3-Ethynylbenzyl)acetamide

N-(3-Ethynylbenzyl)acetamide

Cat. No.: B13025988
M. Wt: 173.21 g/mol
InChI Key: PAQZMVLHFKMDCI-UHFFFAOYSA-N
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Description

N-(3-Ethynylbenzyl)acetamide is an organic compound with the chemical formula C10H9NO. It is a white crystalline solid that is soluble in organic solvents such as alcohols, ethers, and esters, but is poorly soluble in water . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylbenzyl)acetamide typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylbenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(3-Ethynylbenzyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Ethynylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ethynyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

N-[(3-ethynylphenyl)methyl]acetamide

InChI

InChI=1S/C11H11NO/c1-3-10-5-4-6-11(7-10)8-12-9(2)13/h1,4-7H,8H2,2H3,(H,12,13)

InChI Key

PAQZMVLHFKMDCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C#C

Origin of Product

United States

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